![molecular formula C10H9ClN2O B461685 N-(3-chloro-2-methylphenyl)-2-cyanoacetamide CAS No. 63034-96-8](/img/structure/B461685.png)
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide (CMPCA) is an organochlorine compound with a wide range of applications in the scientific and medical fields. It has been used in a variety of experiments and studies, such as in the synthesis of other compounds, as a reactant in biochemical and physiological processes, and as a tool to study the mechanisms of action of certain compounds. CMPCA is of particular interest due to its unique properties, which make it a useful tool for many scientific and medical applications.
Scientific Research Applications
Antimicrobial Properties
A study conducted by Darwish et al. (2014) focused on synthesizing new heterocyclic compounds, including derivatives of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. These compounds, incorporating sulfamoyl moiety, showed promising results as antimicrobial agents against both bacterial and fungal infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Radiosynthesis Applications
Latli and Casida (1995) explored the radiosynthesis of chloroacetanilide herbicides using derivatives of cyanoacetamide, which could include N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This synthesis is crucial for studying the metabolism and mode of action of these herbicides (Latli & Casida, 1995).
Antimalarial Activity
Werbel et al. (1986) synthesized a series of compounds, possibly including N-(3-chloro-2-methylphenyl)-2-cyanoacetamide derivatives, demonstrating significant antimalarial activity. This research contributes to the development of new treatments for malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Photodegradation Studies
Wilson and Mabury (2000) investigated the photodegradation of metolachlor, a chloroacetanilide herbicide, potentially involving derivatives of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This study aids in understanding the environmental impact and breakdown products of herbicides (Wilson & Mabury, 2000).
Protein Synthesis Inhibition Studies
Deal et al. (1980) explored the inhibition of protein synthesis by chloracetamides, possibly including N-(3-chloro-2-methylphenyl)-2-cyanoacetamide derivatives, in both in vivo and in vitro systems. This research provides insights into the biochemical mechanisms of these compounds (Deal, Reeves, Larkins, & Hess, 1980).
Synthesis of Novel Quinoline-Thiazole Derivatives
Desai et al. (2012) synthesized novel quinoline-thiazole derivatives using N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. These compounds were evaluated for their antimicrobial properties, contributing to the development of new antimicrobial agents (Desai, Shihory, Rajpara, & Dodiya, 2012).
Comparative Metabolism Studies
Coleman et al. (2000) conducted comparative metabolism studies of chloroacetamide herbicides, potentially involving N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This research is significant for understanding the metabolism of these herbicides in different species (Coleman, Linderman, Hodgson, & Rose, 2000).
Cyclopalladation of Aniline Derivatives
Mossi et al. (1992) described the cyclopalladation of aniline derivatives, including compounds related to N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This study has implications for the field of organometallic chemistry (Mossi, Klaus, & Rys, 1992).
Soil Interaction Studies
Banks and Robinson (1986) investigated the interaction of chloroacetamide herbicides, like metolachlor, with soil, which may involve derivatives of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide. This study is vital for understanding the environmental behavior of these herbicides (Banks & Robinson, 1986).
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-2-cyanoacetamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacterium, making it a potential target for antimicrobial drugs .
Mode of Action
This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacterium .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], N-(3-chloro-2-methylphenyl)-2-cyanoacetamide disrupts the production of essential fatty acids. These fatty acids are crucial components of the bacterial cell wall and are involved in energy storage and other vital functions .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme by N-(3-chloro-2-methylphenyl)-2-cyanoacetamide leads to a disruption in the fatty acid synthesis pathway . This disruption can result in the death of the bacterium or a significant reduction in its ability to cause disease .
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-8(11)3-2-4-9(7)13-10(14)5-6-12/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAKHZVQUKMFOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392970 |
Source
|
Record name | N-(3-chloro-2-methylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-cyanoacetamide | |
CAS RN |
63034-96-8 |
Source
|
Record name | N-(3-chloro-2-methylphenyl)-2-cyanoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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